

# Crystal Structure Analysis of Methyl 1,3-benzoxazole-5-carboxylate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl 1,3-benzoxazole-5-carboxylate

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**Abstract:** This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of benzoxazole derivatives, with a specific focus on **methyl 1,3-benzoxazole-5-carboxylate**. While a definitive crystal structure for the 5-carboxylate isomer is not publicly available at the time of this publication, we present a detailed analysis of its close structural isomer, methyl 1,3-benzoxazole-2-carboxylate, as a case study. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth experimental protocols, data presentation, and visualization of structural analysis workflows and molecular interactions.

## Introduction

Benzoxazole derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents. Their applications span from anti-allergic and anti-microbial to neuro-anti-inflammatory activities. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR), optimizing their biological efficacy, and designing new therapeutic agents. This guide outlines the critical steps and data derived from such an analysis.

## Methodologies and Experimental Protocols

The determination of a crystal structure is a multi-stage process, beginning with the synthesis of the compound and culminating in the refinement of the crystallographic data.

## Synthesis of Methyl 1,3-benzoxazole-2-carboxylate

A representative synthesis for a methyl benzoxazole carboxylate isomer is provided below.[\[1\]](#) [\[2\]](#)

### Materials:

- 5-Aminophenol
- Triethylamine
- Anhydrous tetrahydrofuran (THF)
- Methyl oxalyl chloride
- Triphenylphosphine
- Diisopropyl azodicarboxylate (DIAD)
- Silica gel for column chromatography
- Petroleum ether
- Dichloromethane

### Procedure:

- To a solution of 5-aminophenol (1.09 g, 0.01 mol) and triethylamine (2.02 g, 0.02 mol) in anhydrous THF (40 mL) at 263 K, methyl oxalyl chloride (1.34 g, 0.011 mol) was added slowly.
- The reaction mixture was stirred at room temperature for 3 hours and then cooled in an ice-water bath.
- Triphenylphosphine (5.64 g, 0.0215 mol), DIAD (2.25 g, 0.011 mol), and additional THF (50 mL) were subsequently added.
- The solution was stirred at room temperature for 16 hours.

- The solvent was removed under reduced pressure (in *vacuo*).
- The crude product was purified by column chromatography on silica gel, eluting with a gradient of petroleum ether/dichloromethane (from 70:30 to 60:40 v/v), to yield the final product as a white solid.

## Crystallization

The formation of high-quality single crystals is a critical prerequisite for X-ray diffraction analysis.

Protocol:

- Single crystals of methyl 1,3-benzoxazole-2-carboxylate suitable for X-ray analysis were grown by the slow evaporation of a dichloromethane solution.[\[1\]](#)[\[2\]](#)

## Single-Crystal X-ray Diffraction

Data collection and structure refinement are performed using a diffractometer and specialized software.

Protocol:

- A suitable single crystal is mounted on the goniometer of a diffractometer.
- The crystal is maintained at a constant temperature (e.g., 293 K) during data collection.
- X-ray data are collected using Mo K $\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ ).
- The collected diffraction data are processed to determine the unit cell parameters and space group.
- The structure is solved using direct methods and refined by full-matrix least-squares on  $F^2$ .
- All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

# Data Presentation: Case Study of Methyl 1,3-benzoxazole-2-carboxylate

The following tables summarize the crystallographic data for methyl 1,3-benzoxazole-2-carboxylate.

## Crystal Data and Structure Refinement

| Parameter                   | Value   |
|-----------------------------|---|
| Chemical Formula            | C <sub>9</sub> H <sub>7</sub> NO <sub>3</sub>   |
| Formula Weight              | 177.16 g/mol                                    |
| Crystal System              | Monoclinic                                      |
| Space Group                 | P2 <sub>1</sub>                                 |
| a (Å)                       | 3.8643 (2)                                      |
| b (Å)                       | 15.3533 (8)                                     |
| c (Å)                       | 13.5186 (7)                                     |
| α (°)                       | 90  |
| β (°)                       | 94.022 (2)                                      |
| γ (°)                       | 90  |
| Volume (Å <sup>3</sup> )    | 800.04 (8)                                      |
| Z                           | 4   |
| Temperature (K)             | 293   |
| Radiation (Å)               | Mo Kα (0.71073)                                 |
| Final R indices [I > 2σ(I)] | R <sub>1</sub> = 0.039, wR <sub>2</sub> = 0.096 |

## Selected Bond Lengths and Angles

| Bond  | Length (Å) | Angle    | Angle (°) |
|-------|------------|----------|-----------|
| N1—C1 | 1.293 (2)  | C1—N1—C4 | 105.1 (1) |
| N1—C4 | 1.395 (2)  | C1—O1—C5 | 104.9 (1) |
| O1—C1 | 1.365 (2)  | N1—C1—O1 | 115.7 (1) |
| O1—C5 | 1.381 (2)  | N1—C4—C5 | 110.1 (1) |
| C4—C5 | 1.385 (2)  | O1—C5—C4 | 104.2 (1) |

## Intermolecular Interactions

The crystal packing is stabilized by a network of hydrogen bonds and other non-covalent interactions.

| Interaction Type | Donor-H…Acceptor | Distance (Å) | Angle (°) |
|------------------|------------------|--------------|-----------|
| C—H…N            | C9—H9…N1         | 3.377 (2)    | 149       |
| C—H…O            | C3—H3C…O2        | 3.389 (2)    | 132       |
| π—π stacking     | Cg…Cg            | 3.6640 (11)  | -         |

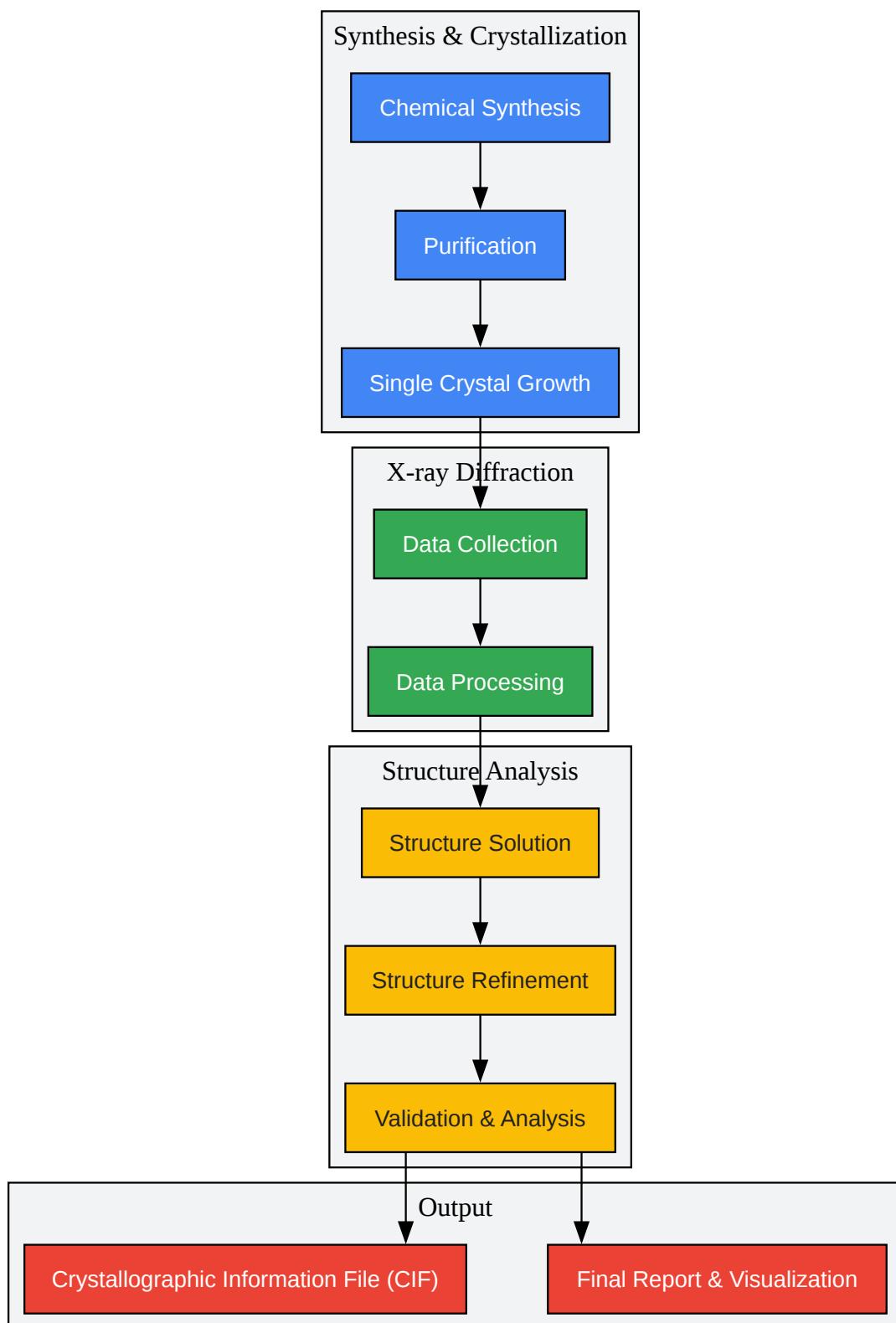
(Cg represents the centroid of the benzoxazole ring system)

## Visualizations

Diagrams are essential for conceptualizing the experimental workflow and the resulting molecular structures and interactions.

## Experimental Workflow

The following diagram illustrates the general workflow for crystal structure analysis.

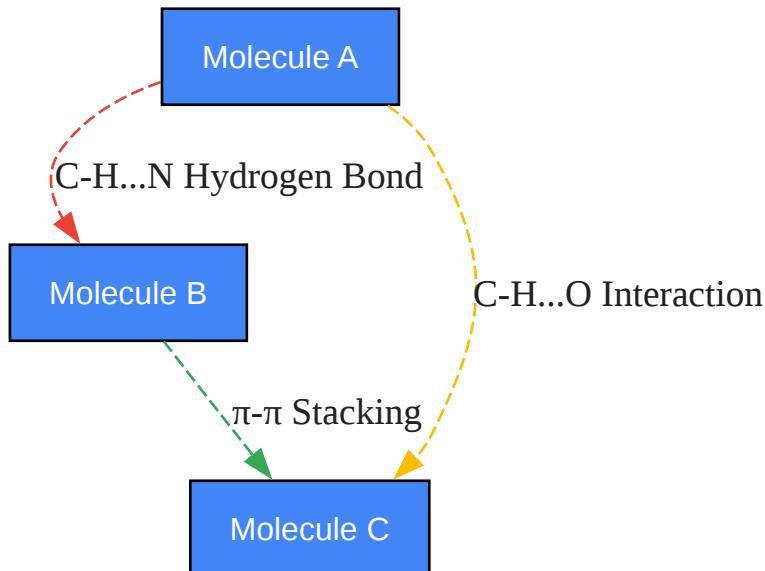


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Caption: General workflow for single-crystal structure analysis.

## Intermolecular Interactions

The packing of molecules in the crystal lattice is directed by specific non-covalent interactions.



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## References

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- 2. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
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